3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal

Acid Stability Protecting Group Orthogonality Chemoselective Deprotection

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal (CAS 352525-68-9) is a selectively protected D-galactal derivative bearing two bulky tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 6- hydroxyl positions. This orthogonally protected glycal serves as a key intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates via glycosylation reactions.

Molecular Formula C38H46O4Si2
Molecular Weight 622.9 g/mol
CAS No. 352525-68-9
Cat. No. B3036537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal
CAS352525-68-9
Molecular FormulaC38H46O4Si2
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O
InChIInChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1
InChIKeyCWKMLPNAHWLONH-KUFDTJSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal (CAS 352525-68-9): Procurement-Ready Overview and Core Specifications


3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal (CAS 352525-68-9) is a selectively protected D-galactal derivative bearing two bulky tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 6- hydroxyl positions. This orthogonally protected glycal serves as a key intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates via glycosylation reactions [1]. The compound features a molecular formula of C38H46O4Si2, a molecular weight of 622.94 g/mol, a predicted boiling point of 636.0±55.0 °C, a predicted density of 1.11±0.1 g/cm³, and a reported refractive index of n20/D 1.559 (lit.) . Its structural identity is confirmed by NMR spectroscopy, with two NMR spectra available in spectral databases [2]. The free 4-hydroxyl group remains accessible for further functionalization, enabling divergent synthetic strategies [1].

Why Generic Silyl-Protected Galactals Cannot Substitute for 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal in Demanding Synthetic Sequences


Silyl-protected galactals are not interchangeable building blocks; the choice of silyl group profoundly impacts acid stability, steric environment, and the overall synthetic outcome. While 3,6-di-O-(tert-butyldimethylsilyl)-D-galactal (TBS analog) and 3,6-di-O-(triisopropylsilyl)-D-galactal (TIPS analog) are commercially available, they exhibit markedly different physicochemical and stability profiles . The TBDPS group provides approximately 100-fold greater resistance to acidic hydrolysis compared to the TBS group, enabling chemoselective deprotection strategies that would be impossible with less robust silyl ethers [1]. Furthermore, the significantly larger molecular weight and steric bulk of the TBDPS groups influence reaction kinetics, stereoselectivity, and the physical properties of intermediates, directly affecting purification and characterization workflows [2]. Substituting a TBDPS-protected galactal with a TBS- or TIPS-protected analog without re-optimizing the entire synthetic route risks compromised yields, altered selectivity, or complete synthetic failure. The quantitative evidence below substantiates why this specific TBDPS-protected galactal is the necessary choice for applications demanding maximum acid stability, orthogonal protection, and reliable physical characterization.

Quantitative Differentiation of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal (352525-68-9) Against Closest Analogs


Enhanced Acid Stability: ~100-Fold Greater Resistance to Hydrolysis vs. TBS Analog

The tert-butyldiphenylsilyl (TBDPS) group is documented to be approximately 100 times more stable to acidic hydrolysis than the commonly used tert-butyldimethylsilyl (TBS) group [1]. This differential stability is a critical design parameter in multistep carbohydrate syntheses, where selective deprotection of one silyl group in the presence of another is required. The 3,6-di-O-TBDPS-D-galactal can withstand acidic conditions that would readily cleave the 3,6-di-O-TBS-D-galactal analog, enabling synthetic sequences that demand a robust, acid-stable protecting group.

Acid Stability Protecting Group Orthogonality Chemoselective Deprotection

Refractive Index Differentiation: n20/D 1.559 vs. 1.458 for TBS Analog Enables Rapid QC

The refractive index (n20/D) of 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal is reported as 1.559 (lit.) , whereas the closely related 3,6-di-O-(tert-butyldimethylsilyl)-D-galactal exhibits a significantly lower refractive index of 1.458 (lit.) . This substantial difference (Δn = 0.101) provides a rapid, non-destructive method for confirming compound identity and purity upon receipt, distinguishing it unambiguously from its TBS analog.

Refractive Index Quality Control Identity Confirmation

Molecular Weight and Steric Bulk: 66% Larger Mass vs. TBS Analog Influences Reactivity and Handling

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal possesses a molecular weight of 622.94 g/mol , which is approximately 66% greater than that of the corresponding 3,6-di-O-(tert-butyldimethylsilyl)-D-galactal (374.7 g/mol) [1]. This substantial mass increase, coupled with the steric bulk of the diphenyl substituents, alters the physical properties of the compound, affecting solubility, crystallization behavior, and the steric environment around the reactive anomeric center during glycosylation reactions.

Steric Hindrance Glycosylation Selectivity Physical Properties

Selective Protection Strategy: One Free 4-OH Group vs. Zero in Fully Protected Analogs

The direct 3,6-di-O-silylation of D-galactal leaves the 4-hydroxyl group unprotected and accessible for further derivatization [1]. This contrasts with fully protected galactal derivatives (e.g., peracetylated or perbenzylated glycals) where all hydroxyl groups are blocked. The presence of a single, free 4-OH group in 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal provides a unique handle for selective functionalization, enabling divergent synthetic pathways without requiring additional deprotection steps.

Orthogonal Protection Divergent Synthesis Glycal Functionalization

Optimal Application Scenarios for 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal (352525-68-9) Based on Quantified Differentiation


Multistep Oligosaccharide Synthesis Requiring Orthogonal Acid-Labile Protecting Groups

In synthetic routes where a glycosyl donor must survive acidic conditions that cleave TBS or TMS ethers, the ~100-fold greater acid stability of the TBDPS group [1] makes this compound the protecting group of choice. It enables sequential deprotection strategies where acid-labile groups are removed while the TBDPS ethers remain intact, ensuring the integrity of the galactal core until the desired synthetic stage.

Synthesis of 4-O-Modified Galactal Derivatives for Glycoconjugate Assembly

The selective 3,6-di-O-protection leaves the 4-OH group free for immediate derivatization [2]. This eliminates the need for a separate deprotection step, improving step economy and overall yield. Researchers can directly introduce acyl, alkyl, or glycosyl groups at the 4-position, creating a diverse library of building blocks for glycoconjugate synthesis.

Quality Control and Identity Verification in High-Throughput Synthesis Labs

The distinct refractive index (n20/D 1.559 vs. 1.458 for the TBS analog) provides a rapid, non-destructive QC check. This is particularly valuable in high-throughput environments where rapid verification of building block identity before automated synthesis prevents costly downstream errors.

Glycosylation Reactions Where Steric Bulk Enhances Stereoselectivity

The significantly larger steric profile of the TBDPS groups (molecular weight 622.94 g/mol, 66% larger than TBS analog) [3] can be leveraged to influence the stereochemical outcome of glycosylation reactions. The bulky silyl groups may shield one face of the glycal, promoting selective attack from the opposite face and improving anomeric selectivity.

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